2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
Description
2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a complex organic compound that features a trifluoromethyl group, a benzenesulfonamido group, and a pyrimidine ringThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of organic molecules .
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)13-5-4-6-14(9-13)24-16(26)12-10-22-17(23-11-12)25-29(27,28)15-7-2-1-3-8-15/h1-11H,(H,24,26)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGCGAFNFTUPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic conditions to form the pyrimidine core. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or benzenesulfonamides.
Scientific Research Applications
2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of 2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and stability. This interaction can modulate the activity of the target, leading to the desired biological effect, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
Trifluoromethylphenyl sulfone: Used in various organic synthesis reactions.
Trifluoromethylpyridine derivatives: Used in pharmaceuticals and agrochemicals
Uniqueness
2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is unique due to the combination of its trifluoromethyl group, benzenesulfonamido group, and pyrimidine ring. This unique structure imparts specific properties, such as enhanced biological activity and stability, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
